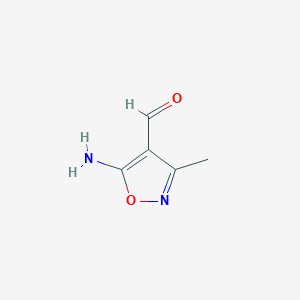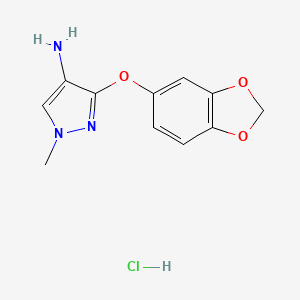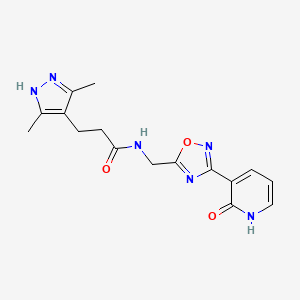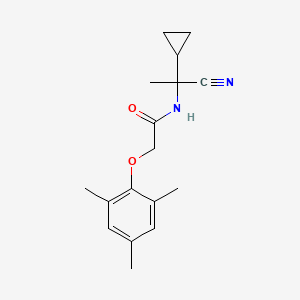![molecular formula C18H28N6OS B2629456 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946364-48-3](/img/structure/B2629456.png)
2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic organic compound that belongs to a class of heterocyclic compounds known as pyrazolopyrimidines. This class is known for its wide array of biological activities and potential therapeutic applications. The compound’s unique structure, including a pyrazolopyrimidine core, a pyrrolidine ring, and a butanamide moiety, contributes to its diverse chemical reactivity and biological functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide can be achieved through multi-step organic synthesis involving the formation of the pyrazolopyrimidine core, the introduction of the pyrrolidine ring, and the subsequent attachment of the butanamide group. The key steps include:
Formation of the pyrazolopyrimidine core: : This can be done through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: : This step might involve nucleophilic substitution reactions where pyrrolidine is introduced.
Addition of the butanamide group: : Typically involves amide coupling reactions using appropriate reagents like coupling agents.
Industrial Production Methods: Industrial production might involve large-scale synthesis with optimized reaction conditions for higher yield and purity. This includes maintaining precise temperature, pH, and use of catalytic agents to speed up the reactions while minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the methylthio group to form sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbonyl group within the butanamide moiety.
Substitution: : The pyrimidine ring can undergo various substitution reactions depending on the available substituents and reaction conditions.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, alcohols for substitution reactions.
Major Products Formed:
Sulfoxides and sulfones: : from oxidation reactions.
Alcohols or amines: : from reduction of the amide.
科学的研究の応用
2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has garnered attention in multiple fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology and Medicine: : Potential applications as an anti-cancer, anti-inflammatory, or anti-viral agent. It could act as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of novel materials and as a catalyst in specific reactions.
作用機序
The exact mechanism of action can vary, but commonly it involves:
Molecular Targets: : Binding to enzymes or receptors, altering their activity.
Pathways Involved: : Interruption of specific biochemical pathways, inhibition of enzyme action, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
N-(2-(6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-1-yl)acetamide
Uniqueness: : Compared to other pyrazolopyrimidines, 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide stands out due to its distinctive ethyl-butanamide chain, enhancing its binding affinity and selectivity towards certain biological targets.
特性
IUPAC Name |
2-ethyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6OS/c1-4-13(5-2)17(25)19-8-11-24-16-14(12-20-24)15(21-18(22-16)26-3)23-9-6-7-10-23/h12-13H,4-11H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLLKEHUHHHIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2629376.png)
![2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine](/img/structure/B2629378.png)
![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)



![4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2629393.png)
![benzyl 2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2629394.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)
